molecular formula C27H31F3N6O4 B11183622 N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide

Cat. No.: B11183622
M. Wt: 560.6 g/mol
InChI Key: WDDHSGOIZWMUML-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetylamino, oxo, and trifluoromethyl groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core piperazine structure, followed by the introduction of the acetylamino and trifluoromethyl groups through selective acylation and substitution reactions. The final step involves the coupling of the intermediate compounds under controlled conditions to form the target molecule.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-[3-oxo-1-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetyl)piperazin-2-yl]acetamide is unique due to its combination of multiple functional groups and its potential for diverse applications. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C27H31F3N6O4

Molecular Weight

560.6 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-oxo-1-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetyl]piperazin-2-yl]acetamide

InChI

InChI=1S/C27H31F3N6O4/c1-18(37)32-20-5-7-21(8-6-20)33-24(38)16-23-26(40)31-9-10-36(23)25(39)17-34-11-13-35(14-12-34)22-4-2-3-19(15-22)27(28,29)30/h2-8,15,23H,9-14,16-17H2,1H3,(H,31,40)(H,32,37)(H,33,38)

InChI Key

WDDHSGOIZWMUML-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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